![molecular formula C12H9N3O4S2 B2631492 3-[(1H-indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 1178919-92-0](/img/structure/B2631492.png)
3-[(1H-indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(1H-indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid” is an organic compound with a molecular weight of 323.35 . It has a complex structure that includes an indazole ring, a sulfamoyl group, and a thiophene ring attached to a carboxylic acid .
Molecular Structure Analysis
The molecular structure of “this compound” is quite complex. It includes an indazole ring, a sulfamoyl group, and a thiophene ring attached to a carboxylic acid . The InChI code for this compound is 1S/C12H9N3O4S2/c16-12(17)11-9(4-5-20-11)21(18,19)15-8-3-1-2-7-6-13-14-10(7)8/h1-6,15H,(H,13,14)(H,16,17) .
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Structural Analysis :The thiophene-containing compounds, like 3-[(1H-indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid, have been synthesized and characterized extensively due to their versatile biological activity. These compounds, involving thiophene and other moieties like benzimidazole or 1,2,4-triazole, have been synthesized, and their structures confirmed through various spectroscopic methods, including NMR, mass spectrometry, and elemental analysis. The synthesis often involves complex reactions, highlighting the compounds' intricate chemistry and potential utility in various applications (Mabkhot et al., 2017).
Chemical Modifications and Reactions :Thiophene-2-carboxylates, with specific substitutions, have been used in reactions like palladium-catalyzed direct regiospecific arylation, producing a variety of derivatives. This showcases the compounds' adaptability in chemical modifications, leading to a spectrum of derivatives with potential applications in diverse scientific fields (Bheeter et al., 2013).
Biological Activities :Several thiophene derivatives exhibit significant biological activities. For instance, some derivatives have been identified as promising antibacterial and antifungal agents, showcasing their potential in medicinal chemistry and drug development. The variation in biological activities also implies the compounds' potential versatility in addressing various biological and medical challenges (Güzel-Akdemir et al., 2020).
Applications in Material Science and Pharmaceuticals
Biological-Based Nano Organo Catalysts :Novel, mild, and biological-based nano organocatalysts have been designed and synthesized, incorporating thiophene derivatives. These catalysts find applications in synthesizing various biologically relevant compounds, underpinning their importance in green chemistry and pharmaceutical synthesis (Zolfigol et al., 2015).
Antimicrobial Activities :Thiophene derivatives containing sulfonamido moieties have demonstrated antimicrobial activity, indicating their potential in developing new antimicrobial agents. This aligns with the ongoing search for new and effective antimicrobial compounds, considering the rising antibiotic resistance (El-Gaby et al., 2002).
Dye-Sensitized Solar Cells :In the field of material science, particularly in solar energy, thiophene derivatives have been used in synthesizing organic sensitizers for dye-sensitized solar cells. The inclusion of thiophene and its derivatives in such applications demonstrates their potential in renewable energy technologies (Lim et al., 2015).
Propriétés
IUPAC Name |
3-(1H-indazol-4-ylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4S2/c16-12(17)11-10(4-5-20-11)21(18,19)15-9-3-1-2-8-7(9)6-13-14-8/h1-6,15H,(H,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHVBSFTDIFOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)NS(=O)(=O)C3=C(SC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B2631412.png)
![3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2631415.png)
![3,7-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2631417.png)
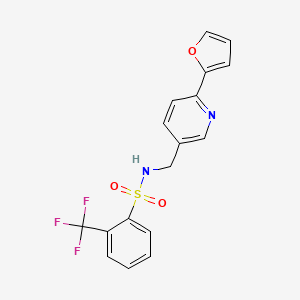
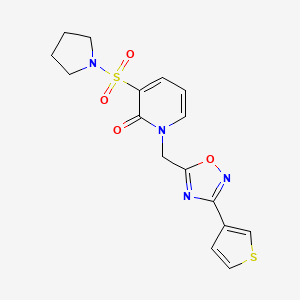
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenyl)ethan-1-one](/img/structure/B2631424.png)
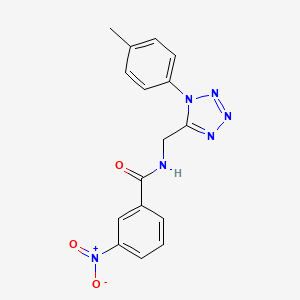

![2-(6-(Tert-butoxycarbonyl)-1-oxa-6-azaspiro[3.3]heptan-3-yl)acetic acid](/img/structure/B2631427.png)
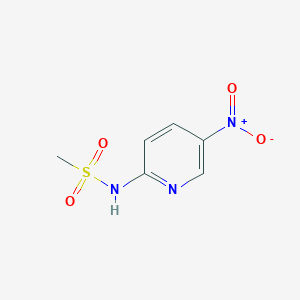
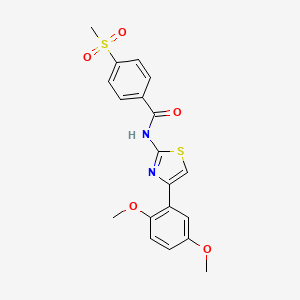
![Methyl 2-[2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2631430.png)

